molecular formula C20H21N3O6S2 B2681816 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide CAS No. 950320-01-1

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2681816
CAS No.: 950320-01-1
M. Wt: 463.52
InChI Key: ISNCKPGWSUWHCS-UHFFFAOYSA-N
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Description

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound featuring a pyridazine ring, a phenyl group, and a sulfonamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the ethanesulfonyl group. The phenyl group is then attached, and the final step involves the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide
  • N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide

Uniqueness

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups allows for versatile reactivity and potential therapeutic applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-31(26,27)19-13-16(28-2)8-10-18(19)29-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNCKPGWSUWHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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